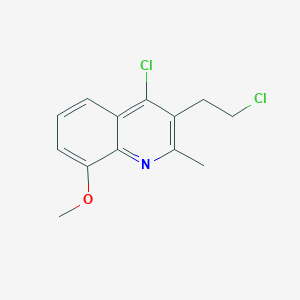

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline

説明

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloroethyl group and a methoxy group, which may contribute to its unique chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chloro-8-methoxy-2-methylquinoline with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic substitution: Products include substituted quinolines with various functional groups.

Oxidation: Products include quinoline derivatives with hydroxyl or carbonyl groups.

Reduction: Products include dechlorinated quinoline derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a candidate for drug development due to its unique chemical structure and biological activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline is not fully understood but is believed to involve interactions with cellular targets such as enzymes and receptors. The chloroethyl group may facilitate covalent binding to nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

Similar Compounds

4-Chloro-8-methoxy-2-methylquinoline: Lacks the chloroethyl group, which may result in different biological activities.

3-(2-Chloroethyl)-8-methoxy-2-methylquinoline: Similar structure but without the 4-chloro substitution.

8-Methoxy-2-methylquinoline: Lacks both chloro groups, potentially leading to different reactivity and biological properties.

Uniqueness

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline is unique due to the presence of both chloro and methoxy groups, which may confer distinct chemical reactivity and biological activities compared to its analogs. The combination of these functional groups may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

生物活性

4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. Its unique structure, featuring both chloro and methoxy groups, may influence its biological properties and mechanisms of action.

The synthesis of this compound typically involves the alkylation of 4-chloro-8-methoxy-2-methylquinoline with 2-chloroethyl chloride under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The presence of the chloroethyl group is significant as it can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to enzyme inhibition or disruption of cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and shown promising results, suggesting its potential as a therapeutic agent in treating infections . The mechanism may involve the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Activity

The anticancer properties of this compound have been a focal point of several studies. In vitro assays have demonstrated that it can inhibit the proliferation of various human cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against cancer cells, indicating significant cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | , |

| Anticancer | Cytotoxicity in human cancer cell lines | , |

The precise mechanism of action for this compound is not completely elucidated. However, it is believed that the chloroethyl group facilitates covalent binding to nucleophilic sites in proteins, which can lead to enzyme inhibition or disruption of critical cellular functions. The methoxy group may enhance lipophilicity, improving membrane permeability and facilitating access to intracellular targets .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in cancer therapy. For example, one study reported that related compounds exhibited significant antitumor activity in mouse models, effectively reducing tumor size without causing observable toxicity to vital organs . These findings underscore the potential therapeutic applications of this compound.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-8-methoxy-2-methylquinoline | Lacks chloroethyl group | Limited antimicrobial activity |

| 3-(2-Chloroethyl)-8-methoxy-2-methylquinoline | Similar structure without 4-chloro substitution | Variable activity |

| 8-Methoxy-2-methylquinoline | Lacks both chloro groups | Minimal biological activity |

The presence of both chloro and methoxy groups in this compound likely enhances its reactivity and biological efficacy compared to its analogs.

特性

IUPAC Name |

4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO/c1-8-9(6-7-14)12(15)10-4-3-5-11(17-2)13(10)16-8/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBVDPXPBHJOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326180 | |

| Record name | 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57521-19-4 | |

| Record name | 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。